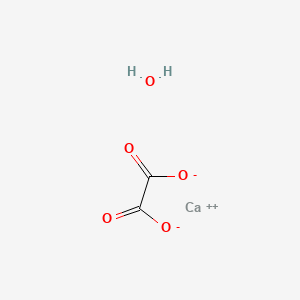

Calcium oxalate monohydrate

Description

Calcium oxalate monohydrate (COM), with the chemical formula $ \text{C}2\text{H}2\text{CaO}_5 $ and molecular weight 146.112 g/mol, is the most thermodynamically stable form of calcium oxalate . It is the primary constituent of kidney stones (~70% of cases) due to its low solubility and strong adhesion to renal epithelial cells . COM crystallizes in a monoclinic prismatic structure, which contributes to its rigidity and resistance to dissolution . Pathologically, COM crystal retention in renal tubules is a critical step in nephrolithiasis, mediated by adhesion molecules like osteopontin (OPN) and phosphatidylserine (PS) .

Properties

CAS No. |

118175-19-2 |

|---|---|

Molecular Formula |

C2H2CaO5 |

Molecular Weight |

146.11 g/mol |

IUPAC Name |

calcium;oxalate;hydrate |

InChI |

InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 |

InChI Key |

LQHWSGSWNOHVHO-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ca+2] |

Related CAS |

25454-23-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium oxalate monohydrate can be synthesized through the reaction of calcium chloride (CaCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of this compound crystals. The reaction can be represented as follows:

CaCl2+H2C2O4→CaC2O4⋅H2O+2HCl

Industrial Production Methods

In industrial settings, this compound is produced by controlling the concentration of reactants, stirring speed, reaction temperature, and the presence of additives. These parameters influence the morphology and size of the resulting crystals, which can vary from elliptical to spherical shapes .

Chemical Reactions Analysis

Thermal Decomposition Reactions

Calcium oxalate monohydrate undergoes three distinct decomposition steps when heated, as confirmed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) :

-

Step 1 : Endothermic dehydration removes bound water, forming anhydrous calcium oxalate.

-

Step 2 : Decomposition of CaC₂O₄ into CaCO₃ and CO. This step involves overlapping reactions:

-

Step 3 : Endothermic decomposition of CaCO₃ into CaO and CO₂ .

Dehydration Kinetics

-

Activation Energy : 68 kJ/mol (trihydrate → monohydrate) and 81 kJ/mol (monohydrate → anhydrous form) .

-

Kinetic models (e.g., Šesták–Berggren equation) describe the two-step dehydration process, validated by DSC and TGA data .

Calcium Oxalate Decomposition

-

Reaction pathways involve intermediate amorphous phases and polynuclear ion associates before crystallization .

Heating Rate Effects

-

At 10 K/min heating, decomposition steps occur at 170°C (Step 1), 500°C (Step 2), and 750°C (Step 3) .

-

At 200 K/min, step temperatures shift higher (e.g., Step 2 to ~550°C), but mass loss percentages remain consistent .

Inhibition and Stabilization

Citrate ions alter reaction pathways by:

-

Stabilizing pre-nucleation CaC₂O₄ ion associates via colloidal interactions .

-

Delaying amorphous calcium oxalate (ACO) nucleation and crystallization, reducing pathological mineralization risks (e.g., kidney stones) .

Instrumentation

-

STA (TGA-DSC) : Confirms mass loss and enthalpy changes synchronously .

-

In Situ XRD : Identifies phase transitions (e.g., amorphous → crystalline CaCO₃) .

-

FT-IR : Detects evolved gases (CO at 2100 cm⁻¹, CO₂ at 2350 cm⁻¹) .

Deviations and Artifacts

Scientific Research Applications

Medical Applications

1.1 Nephrolithiasis Research

Calcium oxalate monohydrate is the most prevalent component of kidney stones, accounting for approximately 80% of all cases. Understanding its crystallization mechanisms is crucial for developing preventive strategies against stone formation.

- Nucleation Kinetics : Recent studies have utilized microfluidic platforms to investigate the nucleation kinetics of COM under varying conditions of pH and supersaturation. The presence of inhibitors like magnesium ions and osteopontin significantly affects nucleation rates, suggesting potential therapeutic avenues for managing stone formation .

- Gut Microbiota Influence : Research indicates that gut microbiota may play a role in calcium oxalate stone disease. For instance, a study found that idiopathic calcium stone formers exhibited altered gut microbiota composition, which could contribute to nephrolithiasis physiopathology .

1.2 Therapeutic Implications

Dietary modifications are recommended as first-line treatments for reducing urinary oxalate excretion, thereby lowering the risk of calcium oxalate stone formation. Strategies include adjusting calcium intake and avoiding high-oxalate foods .

Environmental Applications

2.1 Wastewater Treatment

Calcium oxalate has been studied for its potential use in wastewater treatment processes. Its ability to precipitate heavy metals from aqueous solutions can be harnessed to reduce environmental pollutants.

- Heavy Metal Removal : Studies indicate that COM can effectively bind with heavy metals, facilitating their removal from contaminated water sources. This application is vital for environmental remediation efforts.

Industrial Applications

3.1 Material Science

This compound's crystallization properties make it a subject of interest in material science.

- Crystallization Studies : The influence of parameters such as pH and energy input on the crystallization of COM has been extensively studied. These investigations help in understanding the formation and aggregation processes of calcium oxalate crystals, which can be useful in various industrial applications .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism by which calcium oxalate monohydrate exerts its effects, particularly in biological systems, involves its interaction with cell membranes. In the context of kidney stones, this compound crystals adhere to renal epithelial cells, leading to cell injury and inflammation. The size and morphology of the crystals play a crucial role in their adhesion and subsequent biological effects .

Comparison with Similar Compounds

Calcium Oxalate Dihydrate (COD)

Key Differences:

| Property | COM | COD |

|---|---|---|

| Hydration | 1 water molecule | 2 water molecules |

| Solubility | Low ($ K_{sp} \approx 2.3 \times 10^{-9} $) | Higher ($ K_{sp} \approx 4.9 \times 10^{-8} $) |

| Crystal Structure | Monoclinic, prismatic | Tetragonal, bipyramidal |

| Hardness | Harder (resists lithotripsy) | Softer (easier to fragment) |

| Role in Stones | Primary component (70% of cases) | Less common, often transitional phase |

| Adhesion to Cells | Strong (via OPN/PS) | Weaker due to flexible lattice |

Mechanistic Insights:

Other Calcium Salts

- Calcium Phosphate (CaP): Forms hydroxyapatite or brushite in stones. Unlike COM, CaP crystallization is pH-dependent (favored in alkaline urine) and often coexists with COM in mixed stones .

- Calcium Sulfate (CaSO₄): Rarely involved in stones; higher solubility than COM.

Inhibitors and Modifiers of COM

Clinical and Experimental Data

In Vitro Adhesion Studies

| Parameter | Normal Cells | Damaged Cells | TPS-Treated Cells |

|---|---|---|---|

| Cell Viability | 100% | 51.47% | 85% (TPS2) |

| ROS Levels | Baseline | 3.5-fold increase | 1.8-fold reduction |

| OPN Expression | Low | 4.2-fold increase | 2.1-fold reduction |

| Crystal Adhesion | 15% | 65% | 30% (TPS2) |

Biological Activity

Calcium oxalate monohydrate (COM) is a significant compound in the context of human health, particularly concerning kidney stone formation. This article explores its biological activity, focusing on its role in nephrolithiasis, cellular interactions, and potential therapeutic implications.

Overview of this compound

Calcium oxalate is a calcium salt of oxalic acid, existing in several forms, with COM being one of the most prevalent in kidney stones. Approximately 80% of kidney stones are composed of calcium oxalate, primarily in the form of COM or calcium oxalate dihydrate (COD) . Understanding the biological activity of COM involves examining its crystallization processes, interactions with biological systems, and implications for kidney stone disease.

Crystallization and Formation Mechanisms

The crystallization of COM is influenced by various factors, including ionic strength and the presence of additives. Studies have shown that macromolecules such as mucopolysaccharides can inhibit the growth of COM crystals. For instance, polysaccharides rich in acidic groups demonstrated significant inhibitory effects on crystal growth and aggregation .

Table 1: Factors Affecting COM Crystallization

| Factor | Effect on Crystallization |

|---|---|

| Ionic Strength | Inhibitory |

| Magnesium Ions | Inhibitory |

| Calcium Oxalate | Catalytic |

| Hydroxyapatite | Catalytic |

Biological Interactions and Cellular Impact

Research has demonstrated that exposure to COM crystals can lead to cellular injury in renal epithelial cells. A study involving HK2 cells exposed to COM crystals revealed increased oxidative stress markers such as hydrogen peroxide (H2O2) and 8-isoprostane (8-IP), indicating cell damage . The presence of high calcium levels exacerbated this injury, suggesting a synergistic effect between calcium ions and COM crystals .

Case Study: Impact of COM on Renal Cells

In an experiment involving HK2 cells:

- Exposure Duration : 1 to 12 hours

- Concentration : 133 µg/cm² of COM crystals

- Findings : Increased cell membrane damage and oxidative stress markers were observed after exposure to both high calcium levels and COM crystals.

Therapeutic Implications

Given its role in kidney stone formation and cellular toxicity, there is ongoing research into potential therapeutic agents that can mitigate the effects of COM. For example, certain glycoproteins have been found to inhibit the growth of COM crystals while promoting the formation of COD crystals . These findings suggest that dietary modifications or pharmacological interventions could be developed to reduce the risk of calcium oxalate stone formation.

Table 2: Potential Therapeutic Agents Against COM

| Agent | Mechanism of Action |

|---|---|

| Glycoproteins | Inhibit growth of COM; promote COD |

| Polysaccharides | Crystal aggregation inhibition |

| Antioxidants | Reduce oxidative stress induced by COM |

Q & A

Basic: What standardized methods are used to analyze the thermal decomposition of COM?

Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods to study COM’s thermal decomposition. COM undergoes three distinct decomposition stages:

Dehydration : Loss of water at ~100–200°C, forming anhydrous calcium oxalate .

Decarboxylation : Conversion to calcium carbonate at ~400–500°C, releasing CO .

Calcination : Formation of calcium oxide (CaO) at ~700–800°C, releasing CO₂ .

Kinetic modeling (e.g., Šesták-Berggren equation) is applied to analyze activation energies and reaction mechanisms using non-isothermal data .

Advanced: How do experimental models evaluate COM adhesion to renal epithelial cells, and what interventions reduce adhesion?

Answer:

- Model : Damaged human kidney proximal tubular epithelial (HK-2) cells are exposed to nano-COM crystals (~100 nm). Cell damage is induced via hydrogen peroxide (H₂O₂), increasing phosphatidylserine (PS) and osteopontin (OPN) expression, which enhance COM adhesion .

- Intervention : Tea polysaccharides (TPS) with varying molecular weights (2.31–10.88 kDa) inhibit adhesion by repairing cell membranes and reducing PS/OPN exposure. Fluorescein isothiocyanate (FITC)-labeled COM quantifies adhesion via fluorescence microscopy .

Basic: How are COM and calcium oxalate dihydrate (COD) distinguished diagnostically?

Answer:

Micro-computed tomography (micro-CT) with a resolution of 7–23 μm differentiates COM and COD using a shape index based on surface morphology. COM stones exhibit smoother surfaces (lower curvature), while COD has rougher, irregular textures. Clinical CT with dual-energy protocols further validates compositional differences .

Advanced: What experimental designs assess the role of urinary components in COM nucleation and aggregation?

Answer:

- Screening Designs : Central composite designs evaluate interactions between urinary factors (pH, calcium, oxalate, citrate, proteins).

- Key Findings :

- Methods : Particle size analysis, atomic force microscopy (AFM), and optical density measurements quantify aggregation .

Advanced: How do kinetic models resolve complex dehydration mechanisms in COM?

Answer:

- Dehydration Steps :

- Kinetic Analysis :

- Integral Isoconversional Method : Determines activation energy (Eₐ ≈ 99 kJ/mol for monohydrate dehydration) .

- Master Plots Method : Identifies reaction models (e.g., Rn model for COM dehydration) .

- Validation : In situ XRD and multivariate kinetic analysis confirm phase transitions .

Basic: What characterization techniques are used to study doped COM crystals?

Answer:

- XRD : Confirms monoclinic crystal structure and lattice distortions from dopants (e.g., cadmium) .

- SEM : Reveals morphological changes (e.g., hexagonal prismatic → plate-like structures) .

- EDX : Quantifies elemental composition (e.g., Ca/Cd ratio in doped COM) .

- UV-Vis : Analyzes optical bandgap shifts induced by doping .

Advanced: How do proteins like lysozyme and lactoferrin promote COM crystallization?

Answer:

- Mechanism : Positively charged residues (arginine, lysine) in lysozyme/lactoferrin bind COM surfaces, accelerating growth kinetics. This contrasts inhibitors that block step edges .

- Experimental Validation :

- COM Growth Assays : Measure growth rates in protein-rich vs. protein-free solutions.

- Peptide Mapping : Identifies subdomains in lysozyme responsible for promotion (e.g., cationic regions) .

Advanced: How does EDTA adsorption onto COM influence stone modification strategies?

Answer:

- Adsorption Dynamics :

- Follows pseudo-second-order kinetics and Langmuir isotherm (R² > 0.99), indicating monolayer adsorption .

- pH-dependent: Adsorption decreases at higher pH (5–8) due to EDTA deprotonation .

- Thermodynamics : Endothermic (ΔH > 0) and spontaneous (ΔG < 0), favoring adsorption at elevated temperatures .

- Application : EDTA-functionalized enzymes could target COM stones for degradation .

Basic: What biomarkers indicate renal cell damage linked to COM adhesion?

Answer:

- Key Biomarkers :

- Detection : Flow cytometry (PS) and immunofluorescence (OPN) .

Advanced: How do statistical experimental designs resolve contradictions in COM aggregation studies?

Answer:

- Central Composite Design : Tests synergistic/antagonistic interactions between urinary factors (e.g., citrate-oxalate-mucin).

- Contradiction Resolution :

- Validation : AFM force measurements quantify adhesion energy between COM particles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.